4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFO2S. It is a derivative of benzene, featuring a sulfonyl chloride group, a fluorine atom, and an isopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 4-fluoro-2-(propan-2-yl)benzene with chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfones: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzene-1-sulfonyl chloride: Similar structure but lacks the isopropyl group.
4-(propan-2-yl)benzene-1-sulfonyl fluoride: Contains a fluoride instead of a chloride in the sulfonyl group.
4-Fluoro-3-nitrobenzenesulfonyl chloride: Contains a nitro group in addition to the sulfonyl chloride and fluorine.
Uniqueness
4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the isopropyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and the properties of the products formed from its reactions .
Properties
Molecular Formula |
C9H10ClFO2S |
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Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-fluoro-2-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(11)3-4-9(8)14(10,12)13/h3-6H,1-2H3 |
InChI Key |
USMWUOJCJQSUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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